molecular formula C20H18BrFO5 B2379448 2-Methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate CAS No. 384360-78-5

2-Methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B2379448
CAS RN: 384360-78-5
M. Wt: 437.261
InChI Key: GJSKERFOPKJCNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters as building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported to be utilized in the synthesis of 1°, 2°, and 3° alkyl boronic esters .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using its InChI and SMILES notations. The InChI notation is InChI=1S/C14H15BrO5/c1-8-13 (14 (16)19-5-4-17-2)9-6-12 (18-3)10 (15)7-11 (9)20-8/h6-7H,4-5H2,1-3H3 . The SMILES notation is CC1=C (C2=CC (=C (C=C2O1)Br)OC)C (=O)OCCOC .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve catalytic protodeboronation of alkyl boronic esters . This process is paired with a Matteson–CH 2 –homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 343.17 g/mol . It has a topological polar surface area of 57.9 Ų . The compound has a complexity of 338 .

Scientific Research Applications

Synthesis Techniques

  • Efficient Synthesis Methods : Hirokawa, Horikawa, and Kato (2000) detailed an efficient synthesis method for a similar compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, which is a moiety of a dopamine and serotonin receptors antagonist (Hirokawa, Horikawa, & Kato, 2000). This highlights the potential of employing specialized synthesis techniques for compounds related to 2-Methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate.

Biological Activities

  • Potential Anti-HIV Activity : Mubarak et al. (2007) synthesized new benzofuran derivatives, showing that similar compounds have the potential to inhibit HIV-1 and HIV-2 replication (Mubarak et al., 2007).
  • Antimicrobial Properties : Krawiecka et al. (2012) prepared derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate, demonstrating antimicrobial activity against various pathogens (Krawiecka et al., 2012).

Therapeutic Potential

  • Potential in Cancer Treatment : Kossakowski et al. (2005) prepared derivatives of 2- and 3-benzo[b]furan carboxylic acids, which showed significant cytotoxic activities against human cancer cell lines (Kossakowski et al., 2005).

Pharmacological Applications

  • Analgesic Activity : Rádl et al. (2000) explored the synthesis of substituted 1-benzofurans and 1-benzothiophenes with considerable analgesic activity (Rádl et al., 2000).
  • Estrogen Receptor Affinity : Halabalaki et al. (2000) isolated new benzofurans from Onobrychis ebenoides, which showed binding affinity for the estrogen receptor (Halabalaki et al., 2000).

Chemical Properties and Applications

  • Structural Characterization : More and Mali (2016) reported a method for synthesizing 2-aryl/alkyl-5-bromo-7-methoxy benzofurans, highlighting the versatility of benzofurans in chemical synthesis (More & Mali, 2016).

Future Directions

The future directions for this compound could involve further exploration of its synthesis process, particularly focusing on the protodeboronation of alkyl boronic esters . Additionally, the compound’s potential applications in various fields could be investigated.

properties

IUPAC Name

2-methoxyethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrFO5/c1-12-19(20(23)25-8-7-24-2)15-9-18(16(21)10-17(15)27-12)26-11-13-3-5-14(22)6-4-13/h3-6,9-10H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSKERFOPKJCNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC(=C(C=C2O1)Br)OCC3=CC=C(C=C3)F)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrFO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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